
3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H20BrF2N3O2 and its molecular weight is 440.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, with the CAS number 1795193-73-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H20BrF2N3O2 with a molecular weight of 440.29 g/mol. Its structure features a bromo-substituted phenyl ring and a pyrrolidine moiety linked to a pyridine, suggesting potential interactions with biological targets due to its diverse functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one, particularly those containing pyridine and pyrrolidine structures. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.
Key Findings:
- In vitro assays revealed that compounds with similar structural features exhibited reduced viability in A549 cells, indicating potential for further development as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .
Table 1: Anticancer Activity Comparison
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 66 | Apoptosis induction |
Compound B | HCT116 | 45 | Cell cycle arrest |
3-(5-bromo...) | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound also warrant attention. Similar compounds have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is often associated with enhanced interaction with bacterial enzymes, potentially leading to inhibition of growth.
Key Findings:
- Compounds structurally related to 3-(5-bromo...) have been tested against various pathogens, demonstrating promising results against resistant strains. The specific activity of this compound against clinically relevant pathogens remains to be characterized but is anticipated based on preliminary data from similar compounds .
Table 2: Antimicrobial Activity Overview
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
Compound C | MRSA | 32 µg/mL | Effective against resistant strains |
Compound D | E. coli | 16 µg/mL | Broad-spectrum activity |
3-(5-bromo...) | TBD | TBD | TBD |
Case Studies
Case Study 1: Anticancer Screening
A study involving a series of pyrrolidine derivatives assessed their cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that while some derivatives showed significant toxicity towards cancer cells, they also affected non-cancerous cells, highlighting the need for selectivity in drug design .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine-based compounds against Staphylococcus aureus. The study found that certain modifications to the chemical structure enhanced activity against resistant strains, suggesting that similar modifications could be beneficial for enhancing the efficacy of 3-(5-bromo...) .
特性
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF2N3O2/c20-14-5-6-16(27-19(21)22)13(11-14)4-7-18(26)24-15-8-10-25(12-15)17-3-1-2-9-23-17/h1-3,5-6,9,11,15,19H,4,7-8,10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCALHKRLGUGLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=C(C=CC(=C2)Br)OC(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。